1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
CAS No.: 757221-60-6
Cat. No.: VC6488534
Molecular Formula: C15H15BrClNO
Molecular Weight: 340.65
* For research use only. Not for human or veterinary use.
![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one - 757221-60-6](/images/structure/VC6488534.png)
Specification
CAS No. | 757221-60-6 |
---|---|
Molecular Formula | C15H15BrClNO |
Molecular Weight | 340.65 |
IUPAC Name | 1-[1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone |
Standard InChI | InChI=1S/C15H15BrClNO/c1-9-6-12(4-5-14(9)16)18-10(2)7-13(11(18)3)15(19)8-17/h4-7H,8H2,1-3H3 |
Standard InChI Key | HOPKPZKVZKDGLL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C(=O)CCl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a central pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions. At the 1-position, a 4-bromo-3-methylphenyl group is attached, introducing both bromine and methyl substituents to the aromatic system. The 2- and 5-positions of the pyrrole are occupied by methyl groups, while the 3-position bears a chloroethanone moiety (Cl–CH2–CO–). This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Molecular Formula and Weight
Derived from its systematic name, the molecular formula is C₁₅H₁₅BrClNO. Calculating its molecular weight:
-
Carbon (12.01 × 15) = 180.15
-
Hydrogen (1.01 × 15) = 15.15
-
Bromine (79.90 × 1) = 79.90
-
Chlorine (35.45 × 1) = 35.45
-
Nitrogen (14.01 × 1) = 14.01
-
Oxygen (16.00 × 1) = 16.00
Total ≈ 340.66 g/mol
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of pyrrole derivatives typically involves cyclization reactions, such as the Paal-Knorr synthesis or [3+2] cycloadditions. For this compound, key steps likely include:
-
Pyrrole Ring Formation: Condensation of a 1,4-diketone with a primary amine, introducing the 2,5-dimethyl groups.
-
Bromophenyl Incorporation: Electrophilic aromatic substitution or Suzuki coupling to attach the 4-bromo-3-methylphenyl group.
-
Chloroethanone Functionalization: Acylation using chloroacetyl chloride or analogous reagents to install the chloroethanone moiety .
Challenges and Optimization
The steric bulk of the 2,5-dimethyl groups may hinder substitution at the 3-position, necessitating careful control of reaction conditions (e.g., temperature, catalysts). For instance, the synthesis of 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone (CAS 379242-10-1) required precise stoichiometry to avoid side reactions at the sulfur-containing thieno pyrimidine group .
Reactivity and Functional Transformations
Halogen-Directed Reactions
Structural Analogs and Comparative Analysis
Future Directions and Research Opportunities
-
Mechanistic Studies: Elucidate the compound’s interaction with biological targets using computational docking and in vitro assays.
-
Synthetic Scalability: Develop catalytic methods to enhance yield and reduce reliance on hazardous reagents.
-
Material Applications: Investigate thin-film properties for potential use in flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume